molecular formula C28H17N3O4 B3499544 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B3499544
M. Wt: 459.5 g/mol
InChI Key: UCCNYKYKWFHCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that is implicated in the regulation of glucose and lipid metabolism. In

Mechanism of Action

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a selective inhibitor of PTP1B, an enzyme that regulates the activity of insulin receptor and other signaling pathways involved in glucose and lipid metabolism. By inhibiting PTP1B, N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide enhances insulin signaling and improves glucose uptake in peripheral tissues such as muscle and liver. In addition, N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines and to enhance the activity of anti-inflammatory pathways, which may contribute to its beneficial effects on lipid metabolism and inflammation.
Biochemical and Physiological Effects
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have a number of biochemical and physiological effects in animal models of metabolic disorders. These effects include:
1. Improved insulin sensitivity and glucose tolerance
2. Reduced body weight and adiposity
3. Improved lipid metabolism
4. Reduced inflammation
5. Enhanced energy expenditure

Advantages and Limitations for Lab Experiments

One advantage of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is its selectivity for PTP1B, which reduces the risk of off-target effects. In addition, the compound has been extensively studied in animal models, which provides a wealth of data on its safety and efficacy. However, one limitation of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the study of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide. One area of research is the development of more potent and selective inhibitors of PTP1B, which may have improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide on metabolic health, including the potential for disease prevention and reversal. Finally, the study of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide in human clinical trials will be an important step in determining its safety and efficacy in humans.

Scientific Research Applications

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. The compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, as well as to reduce body weight and adiposity. In addition, N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to improve lipid metabolism and to reduce inflammation, which are both important factors in the development of metabolic disorders.

properties

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17N3O4/c32-26(30-21-10-4-9-20(15-21)27-31-25-24(34-27)12-5-13-29-25)19-8-3-7-17(14-19)22-16-18-6-1-2-11-23(18)35-28(22)33/h1-16H,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCNYKYKWFHCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=C(O5)C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 3
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 4
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 5
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

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